molecular formula C17H19N3O3S B2637440 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1005305-31-6

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2637440
CAS No.: 1005305-31-6
M. Wt: 345.42
InChI Key: GHFXPZUMFABBJT-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a pyridazine ring substituted with a methanesulfonyl group. The methanesulfonyl group may enhance solubility and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-24(22,23)16-10-9-15(19-20-16)13-7-4-8-14(11-13)18-17(21)12-5-2-3-6-12/h4,7-12H,2-3,5-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFXPZUMFABBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide involves several steps. One common method includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methanesulfonyl group: This step typically involves the use of methanesulfonyl chloride in the presence of a base.

    Coupling with the phenyl ring: This step can be performed using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Formation of the cyclopentanecarboxamide: This final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biological probe to study various biochemical pathways.

    Medicine: It is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It also interacts with various receptors and signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency : Derivatives with cyclopentanecarboxamide and aromatic substituents (e.g., 3b, 2.14) exhibit higher yields (66–97%) compared to those with complex linkers like piperazine (69%) .
  • Physical Properties: The introduction of carbonothioyl groups (e.g., 2.14) increases crystallinity, as evidenced by higher melting points (193–195°C) . In contrast, trifluoromethylphenyl-substituted analogs remain oils .
Pharmacological and Regulatory Comparisons
  • Cyclopentyl Fentanyl () : A structurally related opioid analog, this compound shares the cyclopentanecarboxamide group but incorporates a piperidine-phenethyl backbone. Its classification as a controlled substance highlights the pharmacological risks associated with cyclopentanecarboxamide derivatives in unregulated contexts.
  • Hydrazine-Carbonothioyl Derivatives (): These compounds demonstrate moderate antiproliferative activity in preclinical models, contrasting with the opioid activity of cyclopentyl fentanyl. This underscores the role of substituents in defining biological targets.

Notes

Synthesis Challenges : The methanesulfonylpyridazine moiety may require specialized sulfonation conditions, as seen in sulfonamide-based drug synthesis .

Regulatory Considerations : Analogous compounds like cyclopentyl fentanyl emphasize the need for stringent regulatory oversight during development.

Therapeutic Potential: Derivatives with hydrazine-carbonothioyl groups (e.g., 2.14) warrant further investigation for anticancer applications, given their structural similarity to validated cytotoxins .

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 154590-66-6

This compound features a cyclopentanecarboxamide core linked to a pyridazine moiety substituted with a methanesulfonyl group, which may influence its biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiinflammatory Effects : The presence of the sulfonamide group may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Compounds containing pyridazine rings have shown promise against various bacterial strains, suggesting potential antimicrobial applications.
  • Cytotoxicity Against Cancer Cells : Some derivatives of sulfonamide compounds have demonstrated selective cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

Effect TypeDescription
AntiinflammatoryInhibits the production of inflammatory mediators in vitro.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in specific cancer cell lines at micromolar concentrations.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    A study published in a peer-reviewed journal demonstrated that similar sulfonamide derivatives significantly reduced inflammation in animal models by modulating cytokine levels. The specific pathways involved include NF-kB and MAPK signaling pathways, leading to decreased expression of TNF-alpha and IL-6.
  • Antimicrobial Efficacy :
    In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the therapeutic range for potential clinical applications.
  • Cytotoxicity Studies :
    A series of assays conducted on various cancer cell lines (e.g., HeLa, MCF7) indicated that the compound induced significant cell death at concentrations ranging from 5 to 15 µM, with mechanisms involving the activation of caspase pathways and disruption of mitochondrial membrane potential.

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